molecular formula C20H24N4O3S2 B11255508 N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(dimethylamino)benzamide

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(dimethylamino)benzamide

Cat. No.: B11255508
M. Wt: 432.6 g/mol
InChI Key: FAZHCKDROLFBIZ-UHFFFAOYSA-N
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Description

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(dimethylamino)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzothiazole ring, a dimethylamino group, and a diethylsulfamoyl group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(dimethylamino)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Diethylsulfamoyl Group: The diethylsulfamoyl group can be introduced via sulfonation of the benzothiazole ring using diethyl sulfate in the presence of a base such as sodium hydroxide.

    Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine and a suitable leaving group on the benzothiazole ring.

    Formation of the Benzamide Moiety: The final step involves the coupling of the benzothiazole derivative with 4-(dimethylamino)benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(dimethylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Dimethylamine, sodium hydroxide, and various organic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(dimethylamino)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(dimethylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial or anticancer properties by inducing oxidative stress in target cells.

Comparison with Similar Compounds

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(dimethylamino)benzamide can be compared with other similar compounds, such as:

    N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(dimethylamino)benzamide: Similar structure but with a methylsulfamoyl group instead of a diethylsulfamoyl group, leading to different reactivity and properties.

    N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(methylamino)benzamide: Similar structure but with a methylamino group instead of a dimethylamino group, affecting its chemical and biological behavior.

    N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(hydroxy)benzamide: Similar structure but with a hydroxy group instead of a dimethylamino group, influencing its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H24N4O3S2

Molecular Weight

432.6 g/mol

IUPAC Name

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(dimethylamino)benzamide

InChI

InChI=1S/C20H24N4O3S2/c1-5-24(6-2)29(26,27)16-11-12-17-18(13-16)28-20(21-17)22-19(25)14-7-9-15(10-8-14)23(3)4/h7-13H,5-6H2,1-4H3,(H,21,22,25)

InChI Key

FAZHCKDROLFBIZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

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